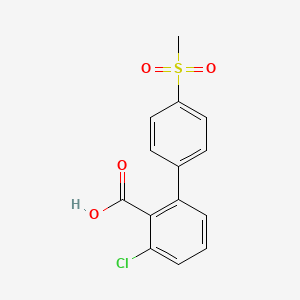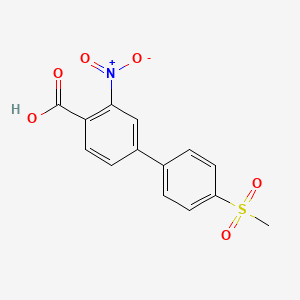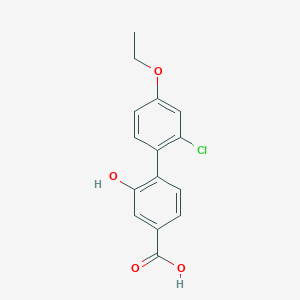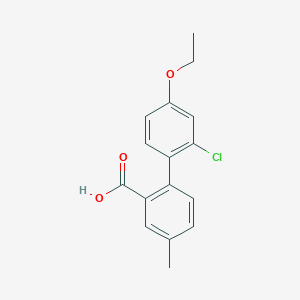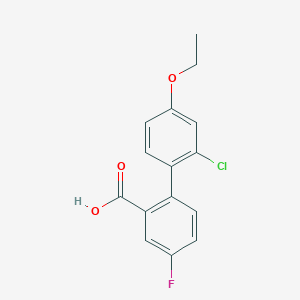
3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid (CEFBA) is a synthetic organic compound with a molecular formula of C10H9ClF0O3. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 92-94 °C. CEFBA is used in a variety of scientific research applications, including as a fluorescent probe, as a reagent in organic synthesis, and as a ligand in coordination chemistry.
Scientific Research Applications
3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% has a wide variety of scientific research applications. It is commonly used as a fluorescent probe in biological assays, such as the detection of DNA and proteins. It is also used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material for the synthesis of other compounds. Additionally, it has been used in the synthesis of a variety of pharmaceuticals, including inhibitors of the enzyme dihydrofolate reductase and inhibitors of the enzyme glutathione S-transferase.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% is not fully understood. However, it is known that the compound is a weak acid, which means that it can donate protons and form hydrogen bonds with other molecules. Additionally, the compound is a fluorescent molecule, which means that it can absorb light and emit light at a different wavelength. This property makes it useful as a fluorescent probe in biological assays.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% are largely unknown. However, in vitro studies have shown that the compound can inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of the vitamin folate. Additionally, in vitro studies have shown that the compound can inhibit the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics.
Advantages and Limitations for Lab Experiments
3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 92-94 °C and a solubility in organic solvents. Additionally, it is a fluorescent molecule, which makes it useful as a fluorescent probe in biological assays. However, the compound is a weak acid, which means that it can be easily protonated, leading to a decrease in its fluorescence. Additionally, the compound is a weak base, which means that it can be easily deprotonated, leading to an increase in its fluorescence.
Future Directions
Future research on 3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% should focus on further understanding its mechanism of action and its potential biochemical and physiological effects. Additionally, further research should focus on developing new synthesis methods for the compound and exploring its potential applications in biological assays. Additionally, further research should focus on exploring the potential applications of the compound in drug synthesis and drug delivery. Finally, further research should focus on exploring the potential applications of the compound in the synthesis of other compounds, such as polymers, dyes, and catalysts.
Synthesis Methods
3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid, 95% can be synthesized by several different methods, with the most common being the reaction of 2-chloro-4-ethoxyphenol with 4-fluorobenzoyl chloride in an aqueous medium. This reaction is typically conducted in the presence of a base, such as sodium carbonate, and a catalyst, such as pyridine. The reaction is typically conducted at a temperature of 60-70 °C for 1-2 hours. After the reaction is complete, the product is isolated by filtration and recrystallized from a suitable solvent.
properties
IUPAC Name |
3-(2-chloro-4-ethoxyphenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-2-20-10-4-5-11(13(16)8-10)12-7-9(15(18)19)3-6-14(12)17/h3-8H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKITSRIVJBCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691680 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-ethoxyphenyl)-4-fluorobenzoic acid | |
CAS RN |
1261936-13-3 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



